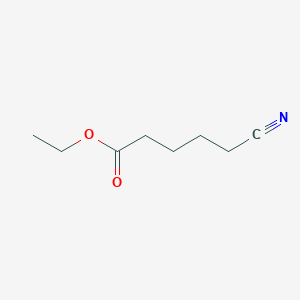

Ethyl 5-cyanopentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyanopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)6-4-3-5-7-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSCNGHINPLIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Design

Classical Approaches to Ethyl 5-Cyanopentanoate Synthesis

The traditional synthesis of this compound is dominated by two principal strategies: the construction of the carbon backbone via nucleophilic substitution on halogenated precursors and the chemical modification of existing nitrile intermediates.

The most direct and widely documented route involves the displacement of a halide from an ethyl pentanoate derivative using a cyanide nucleophile. This method leverages the robust and predictable nature of bimolecular nucleophilic substitution (SN2) reactions. The typical starting materials are ethyl 5-bromopentanoate or ethyl 5-chloropentanoate, with the bromo- derivative being more reactive and thus more common.

The general reaction involves treating the halogenated ester with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a suitable polar aprotic solvent. The ester group remains intact throughout the reaction, serving as a protecting group for the carboxylic acid functionality.

The efficiency and yield of the nucleophilic substitution are highly dependent on the specific reaction conditions. Key variables include the choice of solvent, the presence of catalysts, temperature, and reaction time.

A common approach involves dissolving the precursor, such as ethyl 5-bromopentanoate, in a polar aprotic solvent like dimethylformamide (DMF), which effectively solvates the cation of the cyanide salt while leaving the cyanide anion relatively free and highly nucleophilic. Heating the mixture is typically required to drive the reaction to completion.

An important refinement to this method is the use of phase-transfer catalysis. This technique is particularly useful when dealing with the limited solubility of cyanide salts in less polar organic solvents like dichloromethane (B109758) (DCM). A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transport of cyanide ions from the solid or aqueous phase into the organic phase where the reaction occurs. This often allows for milder reaction conditions, such as room temperature, and can lead to improved yields by minimizing side reactions.

Table 1: Comparative Analysis of Nucleophilic Substitution Methods for Cyano-Ester Synthesis

| Starting Material | Reagent | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Methyl 5-bromopentanoate | KCN | DMF | None | 80°C | 12 h | 75% |

| Ethyl 5-bromopentanoate | KCN | DCM | TBAB | 25°C | 24 h | 82% |

The underlying mechanism for this transformation is the classic bimolecular nucleophilic substitution (SN2) pathway. This mechanism involves a single, concerted step where the cyanide anion (-:C≡N) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen (the leaving group).

The attack occurs from the side opposite to the leaving group, a trajectory known as "backside attack". This leads to a trigonal bipyramidal transition state where the carbon atom is momentarily five-coordinate, with the nucleophile and the leaving group occupying the apical positions. As the new carbon-carbon bond forms between the cyanide and the pentanoate backbone, the carbon-halogen bond simultaneously breaks. This process results in an inversion of stereochemistry at the reaction center, although for this specific substrate, the reaction site is not a stereocenter. The stability of the leaving group (Br- > Cl-) and the strength of the nucleophile are critical factors influencing the reaction rate.

Alternative synthetic routes to this compound begin with molecules that already contain the requisite cyano group, followed by modification to introduce the ethyl ester functionality.

A theoretical, multi-step approach involves starting with 5-cyano-1-pentanol. This pathway is based on fundamental organic transformations.

Oxidation of Alcohol: The primary alcohol, 5-cyano-1-pentanol, would first be oxidized to the corresponding carboxylic acid, 5-cyanopentanoic acid. Standard oxidizing agents suitable for converting primary alcohols to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), could be employed, provided the nitrile group is stable under these oxidative conditions.

Esterification: The resulting 5-cyanopentanoic acid is then converted to this compound via esterification with ethanol (B145695). The most common method for this step is the Fischer esterification, which involves heating the carboxylic acid and an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride gas. The reaction is a reversible equilibrium, and the use of excess ethanol helps to drive it towards the product side.

A more advanced and challenging strategy involves the selective mono-hydrolysis of a symmetric dinitrile precursor, namely adiponitrile (B1665535) (hexanedinitrile). The goal is to convert one of the two nitrile groups into a carboxylic acid (which can then be esterified) while leaving the other intact.

Achieving this selectivity with classical chemical methods (e.g., strong acid or base hydrolysis) is notoriously difficult, as the reaction conditions required to hydrolyze the first nitrile group are often harsh enough to initiate the hydrolysis of the second, leading to the formation of adipic acid as a significant byproduct.

To overcome this challenge, biocatalytic methods have been developed. Specific enzymes, particularly nitrilases, have demonstrated the ability to perform this transformation with high regioselectivity. For instance, nitrilase enzymes from microbial sources like Acidovorax facilis can catalyze the hydrolysis of one nitrile group of adiponitrile to produce 5-cyanopentanoic acid with high conversion and selectivity. epdf.pub This enzymatic route avoids the formation of significant amounts of the dicarboxylic acid byproduct. epdf.pubgoogleapis.com Once the 5-cyanopentanoic acid is formed, it can be esterified to the target ethyl ester as described previously. This chemoenzymatic approach represents a sophisticated solution to the problem of selective functionalization in symmetric molecules. epdf.pub

Nitrosation and Beckmann Rearrangement Pathways

A notable route to this compound involves the nitrosation of ketone acetals, which proceeds through a Beckmann-type rearrangement. This pathway offers an efficient method for the cleavage of a carbon-carbon bond within a cyclic ketone precursor to generate the desired linear cyanoester.

Acid-Catalyzed Nitrosolysis of Ketone Acetals

The acid-catalyzed nitrosolysis of ketone acetals provides a direct method for the synthesis of this compound. acs.orgresearchgate.net In a typical procedure, the diethyl acetal (B89532) of cyclohexanone (B45756) is treated with a nitrosating agent, such as ethyl nitrite, in the presence of a catalytic amount of acid. researchgate.netresearchgate.net The reaction is often carried out in a polar aprotic solvent like liquid sulfur dioxide and in the presence of an alcohol, such as ethanol. researchgate.netgoogle.com

The proposed mechanism for this transformation begins with the acid-catalyzed formation of an enol ether from the ketone acetal. researchgate.net The nitrosonium ion (NO+), generated from the nitrosating agent and the acid catalyst, then undergoes an electrophilic addition to the double bond of the enol ether. researchgate.net This is followed by the reaction of the resulting 1-alkoxy-2-nitrosocarbonium ion with an alcohol to form an α-nitroso ketone acetal. researchgate.net

Carbon-Carbon Bond Cleavage Mechanisms

The crucial step in the formation of this compound via this pathway is the carbon-carbon bond cleavage. acs.orgresearchgate.net Following the formation of the α-nitroso ketone acetal, an acid-catalyzed C-C bond cleavage occurs, leading to an ω-oximinodiethoxycarbonium ion. researchgate.net This intermediate then reacts reversibly with excess alcohol to yield an ω-oximinoorthocaproate. Finally, a reaction between the ortho ester and the oxime moiety results in the formation of the target molecule, this compound. researchgate.net This novel carbon-carbon bond cleavage effected through nitrosation has been demonstrated for the diethyl acetals of various cyclic and open-chain ketones. acs.orgresearchgate.net

Advanced Synthetic Strategies

To enhance the efficiency and practicality of synthesizing this compound, advanced strategies such as phase-transfer catalysis have been explored. This approach addresses challenges related to the immiscibility of reactants, leading to improved reaction rates and yields.

Phase-Transfer Catalysis in Cyanation Reactions

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. In the context of this compound synthesis, PTC is particularly relevant for the cyanation of a suitable precursor, such as an ethyl 5-halopentanoate. The phase-transfer catalyst facilitates the transfer of the cyanide anion (CN-) from the aqueous phase to the organic phase, where it can react with the organic substrate. wikipedia.org

Comparative Analysis of Phase-Transfer Agents

Various types of phase-transfer agents are available, with quaternary ammonium (B1175870) and phosphonium (B103445) salts being the most common. wikipedia.org Crown ethers and polyethylene (B3416737) glycols are also utilized. wikipedia.org

The choice of catalyst can significantly impact the reaction outcome. For instance, phosphonium salts are often more stable at higher temperatures compared to their ammonium counterparts. wikipedia.org The lipophilicity of the catalyst is a key factor; a catalyst with greater lipophilicity will be more effective at transferring the anion into the organic phase. The structure of the catalyst, such as the length and branching of the alkyl chains on the quaternary ammonium or phosphonium center, also plays a crucial role in its catalytic activity. rsc.orgresearchgate.net

Table 1: Comparison of Common Phase-Transfer Catalysts

| Catalyst Type | General Structure | Key Characteristics |

|---|---|---|

| Quaternary Ammonium Salts | R₄N⁺X⁻ | Commonly used, effective, but can undergo Hofmann degradation at high temperatures. wikipedia.org |

| Quaternary Phosphonium Salts | R₄P⁺X⁻ | More thermally stable than ammonium salts. wikipedia.org |

| Crown Ethers | Cyclic polyethers | Form stable complexes with alkali metal cations, enhancing the reactivity of the accompanying anion. wikipedia.org |

| Polyethylene Glycols (PEGs) | H-(O-CH₂-CH₂)ₙ-OH | Less expensive, effective for certain reactions. wikipedia.org |

Chemoenzymatic and Biocatalytic Routes

Biocatalysis, the use of natural catalysts like enzymes, presents a green and highly selective alternative to traditional chemical methods. journals.co.zanih.gov These enzymatic reactions are often performed under mild conditions, reducing energy consumption and the formation of unwanted byproducts. pageplace.de

The conversion of dinitriles, such as adiponitrile, into valuable intermediates like 5-cyanovaleric acid and its esters is a key application of nitrile-hydrolyzing enzymes. researchgate.netrsc.org Two primary enzyme families are employed for this purpose: nitrilases and nitrile hydratases. nih.gov

Nitrilases directly hydrolyze a nitrile group to a carboxylic acid and ammonia (B1221849). researchgate.net This one-step conversion is highly efficient. For instance, nitrilases have been successfully used to convert adiponitrile to 5-cyanovaleric acid, a direct precursor to this compound through esterification. cuni.czresearchgate.net

Nitrile hydratases , in conjunction with amidases, perform a two-step hydrolysis. The nitrile hydratase first converts the nitrile to an amide (e.g., adiponitrile to 5-cyanovaleramide), which is then hydrolyzed by an amidase to the corresponding carboxylic acid (5-cyanovaleric acid). nih.govnih.gov

The choice of enzyme and reaction conditions can be tailored to favor the production of the desired mono-hydrolyzed product, preventing the formation of the diacid (adipic acid). rsc.org

A significant advantage of enzymatic catalysis is the high degree of selectivity it offers. journals.co.za In the context of dinitriles like adiponitrile, this translates to the preferential hydrolysis of one of the two nitrile groups.

Regioselectivity: Nitrilases and nitrile hydratases can exhibit remarkable regioselectivity, selectively attacking one nitrile function on a symmetrical molecule. nih.govrsc.org For example, a novel nitrile hydratase from Rhodococcus erythropolis CCM2595 has demonstrated high regioselectivity in converting adiponitrile to 5-cyanovaleramide, with 95% selectivity for the mono-amide product. nih.govresearchgate.net This selective conversion is difficult to achieve using conventional chemical methods, which often lead to a mixture of products. acs.org

Chemoselectivity: In molecules containing both a nitrile and an ester group, such as this compound itself, enzymes can be chosen to selectively hydrolyze the nitrile without affecting the ester linkage, or vice-versa. This chemoselectivity is crucial for synthesizing functionalized molecules with multiple reactive groups.

Research has shown that the regioselective hydrolysis of α,ω-dicyanoalkanes is dependent on the chain length. For dinitriles with up to six carbon atoms, the corresponding ω-cyanocarboxylic acid can be the sole product at complete conversion of the starting material. researchgate.net

Table 1: Regioselective Biotransformation of Adiponitrile

| Biocatalyst | Substrate | Primary Product | Selectivity | Conversion Time |

| Rhodococcus erythropolis CCM2595 (Nitrile Hydratase) | Adiponitrile (20 mM) | 5-Cyanovaleramide | 95% | 10 min |

| Rhodococcus rhodochrous K22 (Nitrilase activity) | Adiponitrile | 5-Cyanovaleric acid | High | Not specified |

| Acidovorax facilis 72W (Nitrilase) | 2-Methylglutaronitrile (B1199711) | 4-Cyanopentanoic acid | >98% Yield | Not specified |

To enhance the industrial viability of biocatalytic processes, enzymes are often immobilized onto solid supports. cuni.czmdpi.com Immobilization offers several key advantages:

Reusability: Immobilized enzymes can be easily separated from the reaction mixture and reused for multiple cycles, significantly reducing catalyst costs. nih.govnih.gov

Enhanced Stability: The immobilization matrix can protect the enzyme from harsh reaction conditions, leading to improved thermal and pH stability. nih.govopenbiotechnologyjournal.com For example, a nitrilase from Aspergillus niger K10 immobilized by hydrophobic adsorption showed good thermostability. cuni.cz Similarly, nitrilase encapsulated in biosilica demonstrated enhanced thermal stability and could be recycled for up to 16 batches without significant loss of activity. nih.gov

Process Intensification: Immobilized systems allow for continuous process operation in packed-bed or stirred-tank reactors, leading to higher volumetric productivity. acs.org The optimization of cell immobilization for Acidovorax facilis 72W nitrilase, by switching from carrageenan to alginate, increased the volumetric productivity of 4-cyanopentanoic acid from 19 to 49 g/L/h. acs.org

Various materials have been explored for nitrilase immobilization, including alginate, carrageenan, chitosan, and bioinspired silica, each offering different levels of activity recovery and stability. nih.govacs.orgresearchgate.net

Novel Synthetic Routes for Precursors and Analogues

Alongside biocatalytic methods, novel chemical syntheses are continuously being developed to access this compound and its derivatives, often focusing on efficiency, milder reaction conditions, and the introduction of chirality.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, including the introduction of a cyano group. nih.gov The synthesis of cyanoesters can be achieved by the palladium-catalyzed cyanation of corresponding halo-esters. nih.gov

This method involves the reaction of an organohalide (e.g., ethyl 5-bromopentanoate or ethyl 5-chloropentanoate) with a cyanide source in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org

Key components of this reaction include:

Palladium Precatalyst: Sources like Pd(OAc)₂, Pd₂(dba)₃, or specialized palladacycles are used to generate the active Pd(0) catalyst. nih.govmit.edu

Ligands: Sterically hindered and electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, are often crucial for achieving high catalytic activity, especially with less reactive aryl chlorides. nih.govorganic-chemistry.org

Cyanide Source: While toxic sources like KCN and NaCN have been used, safer alternatives like zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are now preferred. nih.govresearchgate.net

These reactions offer the advantage of broad functional group tolerance and can often be performed under milder conditions than traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.govpsu.edu The development of aqueous reaction media has further improved the safety and environmental profile of these cyanations. mit.edu

The synthesis of chiral derivatives of cyanopentanoates is of significant interest as these compounds can serve as building blocks for enantiomerically pure pharmaceuticals and other complex molecules. Asymmetric synthesis aims to create these molecules with a high degree of stereocontrol.

Enzymatic methods are particularly well-suited for this purpose. The enantioselective biotransformation of nitriles is a well-established strategy. nih.gov This can be achieved through:

Kinetic Resolution: An enzyme selectively hydrolyzes one enantiomer of a racemic nitrile, leaving the other enantiomer unreacted. For example, a nitrilase from Alcaligenes faecalis ATCC 8750 is used for the enantioselective hydrolysis of mandelonitrile (B1675950) to (R)-(-)-mandelic acid. researchgate.netacs.org

Desymmetrization: A prochiral dinitrile is selectively hydrolyzed by an enzyme to produce a single enantiomer of a chiral cyano-acid.

These biocatalytic approaches offer a green and efficient route to chiral acids and amides under mild conditions, often with high enantiomeric excess. nih.gov These methods provide access to valuable chiral synthons that are difficult to obtain through traditional chemical synthesis.

Chemical Reactivity and Mechanistic Investigations

Transformations of the Cyano Functional Group

The reactivity of Ethyl 5-cyanopentanoate is largely dictated by the dual functionality of the ester and the terminal cyano group. The cyano (nitrile) group, with its carbon-nitrogen triple bond, is a versatile functional group that participates in a variety of chemical transformations. chemistrysteps.com It can undergo reduction to form amines or participate in nucleophilic addition and substitution reactions to yield a range of derivatives, including amides and other heterocyclic structures. chemistrysteps.combiosynth.com

The reduction of the nitrile functional group is a primary pathway for the synthesis of amines. This transformation is of significant industrial importance for producing primary amines, which are key intermediates in the pharmaceutical, plastics, and agrochemical industries. bme.hu The conversion of the cyano group in this compound to a primary amine yields Ethyl 6-aminohexanoate, a valuable bifunctional molecule. The reduction can be achieved through several methods, primarily catalytic hydrogenation or the use of chemical reducing agents. bme.hu

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitriles. bme.hu This process involves the reaction of the nitrile with molecular hydrogen (H₂) in the presence of a metal catalyst. libretexts.org Common catalysts for this transformation include transition metals such as Platinum (Pt), Palladium (Pd), and Nickel (Ni), often supported on materials like carbon or alumina. bme.hulibretexts.org Cobalt-based catalysts are also frequently used. bme.hu

A critical challenge in the catalytic hydrogenation of nitriles is controlling selectivity to prevent the formation of secondary and tertiary amines as by-products. bme.hu These side reactions occur when the intermediate imine reacts with a molecule of the primary amine product. bme.hu To enhance the selectivity for the primary amine, the reaction is often carried out in the presence of ammonia (B1221849) or by using specific catalyst modifications, such as the addition of basic promoters. bme.hu

Table 1: Common Catalysts and Conditions for Nitrile Hydrogenation

| Catalyst | Typical Conditions | Selectivity Notes |

| Raney Nickel | High pressure and temperature | Often used industrially; selectivity can be an issue. |

| Palladium on Carbon (Pd/C) | Mild conditions (25-40 °C) with a hydrogen donor like ammonium (B1175870) formate. bme.hu | Good to excellent yields for aromatic nitriles. bme.hu |

| Cobalt on Silica (Co/SiO₂) | 70 °C, 25 bar H₂ in ethanol (B145695). bme.hu | High selectivity (97%) for primary amines like butylamine. bme.hu |

| Rhodium-Vanadium on Alumina (Rh-V/Al₂O₃) | 130 °C, 30 bar H₂. csic.es | High conversion and yield for tertiary amides to amines. csic.es |

Chemical reducing agents offer an alternative to catalytic hydrogenation for converting nitriles to amines. The choice of reagent is crucial for achieving selectivity, especially in a molecule like this compound which also contains a reducible ester group.

Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce both nitriles and esters. In contrast, Sodium Borohydride (NaBH₄) is a milder reducing agent that typically reduces aldehydes and ketones but is generally unreactive towards nitriles and esters under standard conditions. jsynthchem.com However, the reducing power of NaBH₄ can be enhanced by using it in conjunction with transition metal complexes or other activators, allowing for the selective reduction of specific functional groups. jsynthchem.com

For the selective reduction of the nitrile in the presence of the ester, specialized reagents are often employed. Reagents such as Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃) are used in reductive amination reactions because they can selectively reduce imines and iminium ions in the presence of less reactive carbonyls. masterorganicchemistry.com While these are primarily for reductive amination, the principles of selective reduction are relevant. The development of chemoselective systems, for instance, using NaBH₄ in the presence of a catalyst like Ni(PPh₃)₄, has been shown to effectively reduce nitro compounds to amines, highlighting the potential for tailored reagent systems for other functional groups like nitriles. jsynthchem.com

The polarized carbon-nitrogen triple bond of the cyano group is electrophilic at the carbon atom, making it susceptible to attack by nucleophiles. chemistrysteps.com These reactions are fundamental to converting the nitrile group in this compound into other important functional groups, such as amides, or for using it as a building block in the synthesis of heterocyclic compounds. chemistrysteps.combiosynth.com

The hydrolysis of a nitrile to a carboxylic acid is a common transformation that proceeds via an amide intermediate. chemistrysteps.com This reaction can be catalyzed by either acid or base. Under controlled conditions, the reaction can be stopped at the amide stage. For this compound, partial hydrolysis of the nitrile would yield 6-ethoxy-6-oxohexanamide.

Acid-catalyzed hydrolysis : The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. The resulting intermediate tautomerizes to form the amide. chemistrysteps.com

Base-catalyzed hydrolysis : A hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The resulting anion is then protonated by water to form an imidic acid, which tautomerizes to the amide. chemistrysteps.com

Enzymatic hydrolysis offers a highly selective method for converting nitriles to amides or carboxylic acids. google.com Nitrilase enzymes can directly convert a nitrile to the corresponding carboxylic acid and its ammonium salt, while nitrile hydratases convert nitriles to amides. google.com These biocatalytic methods can proceed under mild conditions, offering high chemoselectivity, which is advantageous for multifunctional molecules like this compound. google.comnih.gov

Furthermore, this compound can serve as a precursor in the synthesis of heterocyclic compounds like pyridines. biosynth.com

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that forms a cyclic β-keto ester. organic-chemistry.orgorgoreview.com This reaction is typically base-catalyzed and is effective for forming five- and six-membered rings from 1,6- and 1,7-diesters, respectively. orgoreview.commasterorganicchemistry.comlibretexts.org

While this compound is not a diester, it is structurally related to substrates that undergo such cyclizations. If the cyano group is first hydrolyzed to a carboxylic acid and then esterified, the resulting molecule, diethyl adipate (B1204190) (a 1,6-diester), is a classic substrate for the Dieckmann condensation. The reaction, when applied to diethyl adipate, yields ethyl 2-oxocyclopentane-1-carboxylate. orgoreview.comlibretexts.org

The mechanism involves the deprotonation of an α-carbon by a base (e.g., sodium ethoxide) to form an enolate. libretexts.org This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. libretexts.org Elimination of an alkoxide leaving group results in the formation of the β-keto ester. masterorganicchemistry.comlibretexts.org The reaction is driven to completion because the resulting β-keto ester is acidic and is deprotonated by the base, shifting the equilibrium. masterorganicchemistry.com

This compound itself is noted to be used in the synthesis of Dieckmann condensation products, indicating its role as a key starting material for creating the necessary diester precursors for these important ring-forming reactions. biosynth.com

Oxidation Reactions and Derivative Formation

The oxidation of this compound can be approached through several pathways, targeting either the aliphatic chain or the cyano group, leading to a variety of derivatives. While specific studies on the direct oxidation of this compound are not extensively documented, the reactivity can be inferred from related compounds.

Oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can potentially oxidize the hydrocarbon chain. However, these strong oxidants also pose a risk of hydrolyzing the nitrile or ester groups, especially under harsh conditions. A more controlled oxidation could be achieved using milder and more selective modern reagents.

Another potential oxidative pathway involves the transformation of the cyano group. While oxidation of nitriles is less common than their reduction, certain reagents can convert them into amides or carboxylic acids, which represents an oxidative hydrolysis. For instance, the conversion of a nitrile to a carboxylic acid is a key transformation.

Furthermore, biological or biomimetic oxidation presents a selective method. For example, microorganisms like Pseudomonas oleovorans have been used to selectively oxidize the ethyl group of similar molecules, suggesting a potential route for creating novel derivatives of this compound. researchgate.net

Ester Group Reactivity

The ethyl ester group is a primary site for nucleophilic acyl substitution reactions, most notably transesterification and hydrolysis.

Transesterification is a crucial process for modifying the ester group of this compound, thereby altering its physical and chemical properties. This reaction involves the exchange of the ethyl group with another alkyl group from an alcohol in the presence of a catalyst. The process can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of a different alcohol (e.g., methanol, propanol) then acts as a nucleophile, attacking the carbonyl carbon. To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: The base-catalyzed process, usually employing an alkoxide corresponding to the desired ester (e.g., sodium methoxide (B1231860) for conversion to mthis compound), is generally faster and proceeds under milder conditions than the acid-catalyzed route. The reaction begins with the nucleophilic attack of the alkoxide on the ester carbonyl. masterorganicchemistry.com

The general scheme for the transesterification of this compound is as follows: CH₂(CH₂)₃(CN)COOCH₂CH₃ + R'OH ⇌ CH₂(CH₂)₃(CN)COOR' + CH₃CH₂OH

Studies on the transesterification of vegetable oils to produce biodiesel have optimized conditions that are applicable here, such as molar ratios of alcohol to oil and catalyst concentrations. mdpi.com For instance, using a high molar ratio of ethanol to oil (e.g., 12:1) and a catalyst like sodium hydroxide can achieve high yields. mdpi.com Supercritical alcohol conditions can also be employed for this transformation, offering a catalyst-free alternative. scirp.org

Hydrolysis of the ester group in this compound yields 5-cyanopentanoic acid and ethanol. This reaction can occur under acidic, basic, or neutral conditions, though it is significantly slower without a catalyst.

Kinetics: The hydrolysis is most commonly studied under basic conditions (saponification), where it follows second-order kinetics—first order with respect to the ester and first order with respect to the hydroxide ion. uv.es The rate of hydrolysis is influenced by temperature, with higher temperatures leading to a faster reaction. mdpi.com

Under acidic conditions, the reaction is also catalyzed, and the rate is proportional to the concentration of both the ester and the hydronium ion. The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.

Enzymatic hydrolysis offers a highly selective alternative. For example, nitrilases can selectively hydrolyze the cyano group, while other enzymes could target the ester. In some cases, enzymes like those from Rhodococcus rhodochrous have been shown to selectively hydrolyze the ester group in similar cyanocarboxylic esters without affecting the nitrile group. google.com

Equilibrium: The hydrolysis of esters is a reversible reaction. However, under basic conditions, the equilibrium is driven far to the right due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol. In industrial processes, the removal of one of the products (e.g., ethanol by distillation) can also be used to shift the equilibrium and drive the reaction to completion.

Reaction Kinetics and Thermodynamic Studies

The quantitative study of reaction rates and the energetic changes involved provides a deeper understanding of the reactivity of this compound.

The rate law for the hydrolysis of this compound, particularly under alkaline conditions, is expected to be analogous to that of other simple esters like ethyl acetate. The reaction is anticipated to follow a second-order rate law: uv.es

Rate = k[this compound][OH⁻]

Where 'k' is the second-order rate constant. Experimental determination of this rate constant would involve monitoring the concentration of either the ester or the hydroxide ion over time. Studies on similar ester hydrolysis have established this relationship firmly. uv.es For the acid-catalyzed hydrolysis, the rate law would be:

Rate = k[this compound][H⁺]

The kinetics of other reactions, such as transesterification, would also depend on the concentrations of the reactants and the catalyst. For instance, in the base-catalyzed transesterification, the rate would be dependent on the concentration of the ester and the alkoxide.

Activation Energy: The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. For the hydrolysis of esters, this value provides insight into the temperature dependence of the reaction rate. For the alkaline hydrolysis of ethyl acetate, the activation energy has been determined to be approximately 11.56 kcal/mol. uv.es Computational studies on the acidic hydrolysis of ethyl 2-cyanopentanoate, a structurally similar compound, suggest an activation energy of 18.3 kcal/mol. It is expected that the activation energy for the hydrolysis of this compound would be of a similar magnitude.

| Reaction | Compound | Activation Energy (kcal/mol) | Source |

|---|---|---|---|

| Alkaline Hydrolysis | Ethyl Acetate | 11.56 | uv.es |

| Acidic Hydrolysis | Ethyl 2-cyanopentanoate | 18.3 | |

| Reduction (LiAlH₄) | Ethyl 2-cyanopentanoate | 12.7 |

Transition State Analysis: For nucleophilic acyl substitution reactions like hydrolysis and transesterification, the reaction proceeds through a tetrahedral intermediate. In the case of base-catalyzed hydrolysis, the transition state for the rate-determining step (the formation of the tetrahedral intermediate) involves the approach of the hydroxide nucleophile to the carbonyl carbon. This transition state is highly polar.

For other potential reactions, such as those involving the nitrile group or the α-carbon, the nature of the transition state would differ. For example, reactions involving the deprotonation of the α-carbon would proceed through a carbanionic transition state, stabilized by the electron-withdrawing nature of both the cyano and ester groups.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of ethyl 5-cyanopentanoate, offering unparalleled detail regarding its atomic connectivity and chemical environment.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental in confirming the molecular structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, the expected signals would correspond to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the pentanoate backbone (multiple multiplets for the methylene groups).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. libretexts.orglibretexts.org Key resonances include those for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the ethyl group, and the carbons of the pentanoate chain. libretexts.orglibretexts.org The chemical shifts provide valuable information; for instance, the carbonyl carbon appears significantly downfield (around 160-220 ppm), while the nitrile carbon has a characteristic shift in the 115-125 ppm region. libretexts.orgchemicalbook.com

¹⁹F NMR Spectroscopy: While not inherently part of the this compound structure, fluorine-19 (¹⁹F) NMR is a powerful tool when fluorinated analogs or reagents are used in reactions involving this compound. nih.govmagritek.com ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it ideal for monitoring reaction progress and identifying fluorinated intermediates or products. magritek.comazom.comthermofisher.com The absence of signals in a ¹⁹F NMR spectrum would confirm the absence of fluorine in the final product. magritek.com

A representative, though not specific to this exact molecule, data table for similar structures is presented below to illustrate the type of information obtained.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Structures with Similar Functional Groups

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (Ethyl) | ~1.2 (triplet) | ~14 |

| CH₂ (Ethyl) | ~4.1 (quartet) | ~60 |

| C=O (Ester) | - | ~170 |

| CH₂ (adjacent to C=O) | ~2.3 (triplet) | ~34 |

| CH₂ (adjacent to CN) | ~2.4 (triplet) | ~17 |

| CN (Nitrile) | - | ~119 |

| Other CH₂ | ~1.7-1.9 (multiplets) | ~23-28 |

Note: The exact chemical shifts and multiplicities for this compound would need to be determined from its specific experimental spectrum.

For chiral derivatives of this compound or in reactions where stereochemistry is crucial, advanced NMR techniques are indispensable. While this compound itself is achiral, these methods are vital for related chiral compounds. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can establish through-space proximity of atoms, aiding in the determination of relative stereochemistry. For determining the absolute configuration of chiral molecules, chiral derivatizing agents or chiral solvating agents are often used in conjunction with NMR. chemrxiv.orgchemrxiv.org These agents interact with the enantiomers to form diastereomeric complexes that exhibit distinct NMR spectra, allowing for their differentiation and quantification. chemrxiv.orgchemrxiv.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of this compound. acs.orgclockss.org By measuring the mass-to-charge ratio with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. acs.org This technique is essential for confirming the identity of a newly synthesized compound and is often a requirement for publication in scientific journals. clockss.org For this compound (C₈H₁₃NO₂), the calculated exact mass would be compared to the experimentally determined mass to confirm its composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netscispace.comrjptonline.orgresearchgate.netnih.gov It is an invaluable tool for assessing the purity of this compound and for identifying any volatile impurities. researchgate.netscispace.comrjptonline.orgresearchgate.netnih.gov In GC-MS, the sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. scispace.comnih.gov Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. This allows for the identification and quantification of the main compound as well as any minor impurities. scispace.comnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. core.ac.ukamericanpharmaceuticalreview.comedinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. core.ac.ukresearchgate.net The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that correspond to particular functional groups. For this compound, key characteristic absorption bands would include:

A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group.

A medium intensity band around 2245 cm⁻¹ for the C≡N stretching of the nitrile group.

C-H stretching vibrations for the alkyl portions of the molecule typically appear in the 2850-3000 cm⁻¹ region. researchgate.net

C-O stretching vibrations of the ester group would be observed in the 1000-1300 cm⁻¹ range. core.ac.uk

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. americanpharmaceuticalreview.comedinst.com It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. edinst.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. edinst.com Therefore, functional groups that are weak in an IR spectrum may show strong signals in a Raman spectrum, and vice versa. For this compound, the C≡N stretch is often a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. americanpharmaceuticalreview.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, an FT-IR spectrum provides a unique molecular fingerprint. For this compound, the key functional groups are the nitrile (-C≡N) and the ester (-COOR).

The nitrile group gives rise to a sharp, distinct absorption band in the region of 2260-2240 cm⁻¹. This peak is characteristic and often of medium intensity. The ester functional group is identified by two prominent stretching vibrations: the carbonyl (C=O) stretch and the C-O stretch. The C=O stretch appears as a very strong, sharp band, typically in the range of 1750-1735 cm⁻¹ for saturated aliphatic esters. The C-O stretching vibrations are also significant and usually appear as two bands in the 1300-1000 cm⁻¹ region. Additionally, the presence of the ethyl group and the pentanoate backbone will be confirmed by C-H stretching and bending vibrations. Aliphatic C-H stretching vibrations are typically observed in the 3000-2850 cm⁻¹ range.

In a study of the related compound 4-cyanopentanoic acid dithiobenzoate, the nitrile (-C≡N) stretching vibration was observed at 2235 cm⁻¹, and the carbonyl (C=O) stretch was seen at 1706 cm⁻¹. thieme-connect.de Another related molecule, ethyl cyanoacetate, also shows these characteristic absorptions. nist.govnist.gov Based on these principles and data from analogous compounds, the expected FT-IR absorptions for this compound are summarized below.

Table 1: Expected FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |

| Ester (C=O) | Stretch | 1750 - 1735 | Strong, Sharp |

| Ester (C-O) | Stretch | 1300 - 1000 | Medium to Strong |

| Alkane (C-H) | Stretch | 3000 - 2850 | Medium to Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar bonds or symmetric vibrations often produce strong Raman signals where they might be weak or absent in FT-IR.

For this compound, the C≡N stretch is also a prominent feature in the Raman spectrum, typically appearing in a similar region to its IR absorption (around 2250 cm⁻¹). The C=O stretch of the ester is also observable, usually in the 1750-1730 cm⁻¹ range. The hydrocarbon backbone of the molecule will produce a series of signals in the "fingerprint region" (below 1500 cm⁻¹), which is unique to the molecule's specific structure. nih.gov Raman spectroscopy is particularly useful for analyzing samples in aqueous solutions, a common challenge for FT-IR. spectroscopyonline.com Studies on related plasticizer esters have demonstrated the utility of Raman spectroscopy in identifying unique spectral fingerprints. mdpi.com

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | ~2250 | Strong |

| Ester (C=O) | Stretch | ~1735 | Medium |

| Alkane (C-C) | Stretch | 1200 - 800 | Medium to Strong |

| Alkane (CH₂) | Twist/Wag | 1350 - 1150 | Medium |

Chromatographic Separation Techniques

Chromatography is indispensable for separating components of a mixture and for determining the purity and concentration of a compound. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are critical analytical tools.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. rsc.org It is particularly well-suited for analyzing compounds that are non-volatile or thermally unstable. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice for purity assessment and quantification. In this mode, a non-polar stationary phase is used with a polar mobile phase.

A typical analysis would involve a C18 (octadecylsilane) column, which provides a hydrophobic stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. By running a gradient elution, where the proportion of the organic solvent is increased over time, compounds are eluted based on their polarity. This compound, being moderately polar, would elute at a characteristic retention time under specific conditions. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester and nitrile groups have some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (MS). whiterose.ac.ukmdpi.com HPLC analysis has been successfully used for the quantification of the related 5-cyanopentanoic acid. googleapis.com

Table 3: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Elution | Gradient (e.g., 40% B to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at ~210 nm or Mass Spectrometer (MS) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) for Mixture Analysis

Gas chromatography is an ideal technique for separating and analyzing volatile compounds. measurlabs.com Given that this compound has a reasonable boiling point, GC is an excellent method for its analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. gcms-id.ca The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as a carrier gas, such as helium or nitrogen, transports the sample through the column. libretexts.org

The separation is based on the compound's boiling point and its interaction with the stationary phase lining the column. For a molecule like this compound, a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane groups (e.g., a DB-5 or HP-5 column), would be suitable. The most common detector for routine analysis is the Flame Ionization Detector (FID), which offers high sensitivity to organic compounds. For structural confirmation and identification of unknown impurities, coupling the GC to a mass spectrometer provides both retention time data and a mass spectrum of the eluting compound. GC-MS analysis has been documented for isomers and related compounds like ethyl 2-cyano-4-methylpentanoate. nih.gov

Table 4: Representative GC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl Methylpolysiloxane |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

Specialized Spectroscopic Methods

Beyond routine characterization, specialized spectroscopic techniques can probe more subtle aspects of a molecule's electronic structure and reactivity, particularly in the context of reaction mechanisms.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. libretexts.org While this compound itself is not a radical and is ESR-silent, this technique is invaluable for studying reaction mechanisms where radical intermediates might be formed from the parent molecule. Such reactions could include oxidation, reduction, or photolysis.

If a radical intermediate of this compound were generated, ESR spectroscopy could provide detailed information about its structure. The position of the signal (the g-value) and the hyperfine coupling patterns (splittings caused by interaction with nearby magnetic nuclei like ¹H and ¹⁴N) can reveal the location of the unpaired electron within the molecule. uam.es Research on simple esters has shown that radical formation often occurs on the alkyl groups, for instance, by abstraction of a hydrogen atom from the carbon adjacent to the ester oxygen. rsc.orgrsc.org Similarly, studies on nitriles have demonstrated the formation of radical anions where the unpaired electron is associated with the C≡N group. acs.org Therefore, ESR could be used to distinguish between potential radical intermediates, such as those formed by one-electron reduction of the nitrile group or by hydrogen abstraction from the aliphatic chain.

Table 5: Potential Radical Intermediates of this compound for ESR Study

| Potential Radical Intermediate | Formation Method | Information from ESR |

|---|---|---|

| Nitrile Radical Anion | Electrochemical or chemical reduction | Hyperfine coupling to ¹⁴N of the nitrile and adjacent CH₂ protons |

| α-Carbon Radical (on ethyl group) | Hydrogen abstraction (e.g., by hydroxyl radical) | Hyperfine coupling to the remaining α-proton and the β-protons of the methyl group |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure, particularly the nature of its chromophores. For this compound, the principal chromophores are the carbonyl group (C=O) of the ethyl ester and the cyano group (C≡N).

Detailed research findings on the complete UV-Vis spectrum of this compound are not extensively reported in the literature, primarily because its chromophores are isolated and not part of a conjugated system. In such non-conjugated systems, the electronic transitions typically occur at shorter wavelengths, often in the far-ultraviolet region (below 200 nm), which is outside the range of standard laboratory UV-Vis spectrophotometers. uobabylon.edu.iq

The electronic structure of this compound allows for two main types of electronic transitions associated with its functional groups:

n → π* (n-to-pi-star) transitions: This type of transition involves the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen of the carbonyl group or the nitrogen of the cyano group, to an anti-bonding π* orbital. cutm.ac.inupi.edu These transitions are characteristically of low intensity (molar absorptivity, ε < 1000 L·mol⁻¹·cm⁻¹) and occur at longer wavelengths compared to π → π* transitions within the same chromophore. uobabylon.edu.iqcutm.ac.in For isolated carbonyl groups in esters, the n→π* transition is typically observed around 205-215 nm. The n→π* transition for a nitrile group is generally very weak and often not observed. upi.edu

π → π* (pi-to-pi-star) transitions: These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. cutm.ac.in They are associated with the C=O and C≡N multiple bonds. These transitions are much more intense (ε > 10,000 L·mol⁻¹·cm⁻¹) than n→π* transitions. uobabylon.edu.iq For the isolated carbonyl group of an ester, this transition occurs at a much shorter wavelength, typically below 200 nm. Similarly, the π→π* transition for the nitrile group is found in the far-UV region. mmmut.ac.in

The expected electronic transitions for the chromophores in this compound are summarized in the table below. It is important to note that these are theoretical values based on the behavior of similar isolated functional groups, as the molecule lacks any conjugation that would shift these absorptions to longer, more readily observable wavelengths.

Table 1: Theoretical Electronic Transitions for this compound

| Chromophore | Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| Ester (C=O) | n → π* | ~ 205 - 215 | Low (< 1000) |

| Ester (C=O) | π → π* | < 200 | High (> 10,000) |

| Nitrile (C≡N) | n → π* | < 200 | Very Low (Often unobserved) |

| Nitrile (C≡N) | π → π* | < 200 | Moderate |

In a research context, running a UV-Vis spectrum on a sample of this compound would primarily serve as a quality control measure. The absence of significant absorption above 220 nm would confirm the purity of the sample and the lack of conjugated impurities, which would absorb at longer wavelengths.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a computational method that provides a good balance of accuracy and efficiency for studying organic molecules. espublisher.com A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The absence of imaginary frequencies in subsequent vibrational analysis confirms that the structure is a true minimum. espublisher.com

Functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G** are commonly employed for such optimizations as they have been shown to yield reliable geometries for a wide range of organic compounds. espublisher.combeilstein-journals.org The optimization of Ethyl 5-cyanopentanoate would yield precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT This table presents hypothetical data representative of a typical DFT calculation output for demonstration purposes.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length (Å) | C≡N | 1.15 Å |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.34 Å | |

| O-CH₂ (ethyl) | 1.45 Å | |

| Bond Angle (°) | C-C-C≡N | 178.5° |

| O=C-O | 124.0° | |

| C-O-CH₂ | 116.5° |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Once a molecule's geometry is optimized, its spectroscopic properties can be predicted using the same level of theory. These predictions are invaluable for interpreting experimental spectra and confirming molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. d-nb.info Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used, and the resulting chemical shifts are often referenced against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The predicted spectra for this compound would show distinct signals for the ethyl group protons and carbons, the aliphatic chain, and the carbons of the nitrile and ester functionalities.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. espublisher.com These frequencies correspond to the energy required to excite different molecular vibrations, such as bond stretching and bending. The predicted spectrum for this compound would feature characteristic absorption bands for its functional groups. For instance, the C≡N stretch appears in a unique region of the spectrum, while the C=O stretch of the ester is typically one of the strongest absorptions. vscht.czpressbooks.pub

Table 2: Predicted Characteristic IR Frequencies for this compound This table contains illustrative data. Predicted frequencies are often systematically scaled to better match experimental values.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| Nitrile | C≡N Stretch | ~2250 cm⁻¹ | 2260–2240 cm⁻¹ |

| Ester | C=O Stretch | ~1735 cm⁻¹ | 1750–1735 cm⁻¹ libretexts.org |

| Ester | C-O Stretch | ~1240 cm⁻¹ | 1300–1000 cm⁻¹ vscht.cz |

| Alkane | C-H Stretch | ~2950 cm⁻¹ | 3000–2850 cm⁻¹ |

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov This provides a view of the molecule's dynamic behavior, including conformational changes and interactions with its environment.

The single bonds within the pentanoate backbone and the ethyl group of this compound allow for considerable rotational freedom. This results in a complex conformational landscape with multiple low-energy shapes. MD simulations can explore this landscape by simulating the molecule's motion over nanoseconds. lambris.com By analyzing the trajectory, one can identify the most stable and frequently occurring conformers, the energy barriers separating them, and the timescales of conformational changes. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its physical properties and reactivity.

Reaction Pathway Modeling and Transition State Search

Computational chemistry is a powerful tool for elucidating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

A relevant reaction for this compound is its thermocatalytic hydrogenation to produce ε-caprolactam, a valuable monomer for nylon production. acs.org DFT calculations can be employed to model this multi-step process on a catalyst surface (e.g., Ru/TiO₂). acs.org The process would involve:

Modeling the adsorption of this compound onto the catalyst surface.

Calculating the stepwise hydrogenation of the nitrile group to an intermediate amine.

Simulating the subsequent intramolecular cyclization to form the seven-membered lactam ring.

Elucidating Complex Reaction Mechanisms

Computational studies offer a molecular-level understanding of reaction pathways, transition states, and the energetics involved in the synthesis and subsequent reactions of this compound. This knowledge is crucial for optimizing reaction conditions and improving yields.

A notable example is the synthesis of ε-caprolactam, a valuable industrial monomer, from succinic acid derivatives, where this compound is a key intermediate. acs.org A two-stage process involving photocatalytic decarboxylative alkylation followed by thermocatalytic reductive cyclization has been developed. acs.org In this process, monoethyl succinate (B1194679) undergoes photocatalytic decarboxylation and subsequent Giese addition to acrylonitrile (B1666552) to produce this compound. acs.org This intermediate is then subjected to thermocatalytic hydrogenation to yield ε-caprolactam. acs.org

The entire process, from the initial reactants to the final product, has been comprehensively studied, providing valuable insights into the reaction mechanism. acs.org Such detailed mechanistic understanding, often aided by computational modeling, is essential for extending the applicability of this methodology to other chemical transformations. acs.org

Radical reactions, which can be involved in the synthesis of precursors to this compound, are another area where computational studies are highly beneficial. kyoto-u.ac.jpresearchgate.net The use of light to mediate controlled radical polymerization, for instance, has become a powerful strategy in polymer synthesis. researchgate.net These reactions can be categorized into intramolecular photochemical processes and photoredox processes, and understanding their detailed mechanisms is key to their successful application. researchgate.net

Computational Design of Novel Catalytic Systems

The principles of catalysis are fundamental to many chemical transformations, including those involving this compound. whiterose.ac.uk Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. whiterose.ac.uk They can be broadly classified as homogeneous or heterogeneous, depending on whether they exist in the same phase as the reactants. whiterose.ac.uk

Computational design plays a crucial role in the development of new and improved catalytic systems. core.ac.uk The "Catalysis-by-Design" approach aims to create a theoretical and predictive foundation to guide the search for more efficient catalysts. core.ac.uk This involves developing modeling tools to aid in the design of both chemical and biological catalysts. core.ac.uk

For instance, in the synthesis of ε-caprolactam from succinic acid derivatives, a bifunctional Ru/TiO2 catalyst was developed. acs.org This single catalyst is active in both the photocatalytic and thermocatalytic stages of the process, demonstrating the power of rational catalyst design. acs.org The reusability of such a catalyst is a significant advantage, reducing costs and enhancing the practicality of the process. acs.org

The design of catalysts with the benefits of both homogeneous and heterogeneous systems is an ongoing area of research. whiterose.ac.uk Furthermore, the development of enzymatic biomimetic systems, where the three-dimensional structure of a polymer can pre-organize functional groups for efficient catalysis, represents another frontier in catalyst design. rsc.org Computational methods are instrumental in understanding and predicting the structure-function relationships in these complex systems. rsc.org

Below is a table summarizing the key aspects of the computational and theoretical studies related to this compound:

| Area of Study | Focus | Key Findings/Applications | Relevant Compounds |

| Reaction Mechanism Elucidation | Understanding the detailed pathways of reactions involving this compound. | Comprehensive mechanistic understanding of the two-stage synthesis of ε-caprolactam from succinic acid derivatives via this compound. acs.org | This compound, Monoethyl succinate, Acrylonitrile, ε-Caprolactam |

| Catalyst Design | Development of novel and efficient catalysts for the synthesis and transformation of this compound. | Design of a reusable, bifunctional Ru/TiO2 catalyst for the integrated photocatalytic and thermocatalytic synthesis of ε-caprolactam. acs.org | This compound, Ru/TiO2 |

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecular Architectures

The ability to selectively react either the nitrile or the ester group makes ethyl 5-cyanopentanoate a versatile tool for chemists to construct intricate molecular frameworks. biosynth.com This adaptability is crucial for the synthesis of a wide array of complex organic compounds.

This compound is a key starting material in the synthesis of various pharmaceutical intermediates. lookchem.com The nitrile and ester groups can be independently or concurrently transformed into other functional groups, such as amines, carboxylic acids, or amides, which are common moieties in active pharmaceutical ingredients. For instance, the reduction of the cyano group can yield a primary amine, a fundamental component in many drug molecules.

Similar to its role in pharmaceuticals, this compound is utilized in the production of agrochemicals. lookchem.com The functional groups present in the molecule can be modified to create the specific structures required for herbicides, insecticides, and fungicides.

The reactivity of this compound allows for its conversion into a variety of specialty and fine chemicals. lookchem.com These include compounds used in fragrances and flavorings. lookchem.com The ability to undergo reactions such as hydrolysis, reduction, and nucleophilic addition at the nitrile group provides access to a broad spectrum of derivatives.

Polymer Chemistry Applications

The presence of the nitrile group and the ester linkage allows this compound to participate in polymerization reactions, contributing to the formation of various polymer structures.

This compound can act as a monomer in certain polymerization processes. biosynth.com The nitrile group, in particular, can be involved in polymerization reactions, leading to the formation of polymers with nitrogen-containing backbones or side chains.

Radical polymerization is a significant method for polymerizing vinyl monomers and is known for its tolerance to various functional groups. beilstein-journals.org While the direct radical polymerization of this compound is not extensively detailed, the principles of radical polymerization provide a framework for how it could be incorporated into polymer chains. In a typical radical polymerization, an initiator generates a radical species that adds to a monomer, creating a new radical that can then propagate by adding to subsequent monomer units. beilstein-journals.org The nitrile group of this compound could potentially participate in or influence such polymerization processes.

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer architecture. nih.gov These methods often utilize chain transfer agents containing thiocarbonylthio groups. beilstein-journals.org While not a direct monomer in these specific examples, the synthesis of RAFT agents themselves can involve nitrile-containing compounds like 4,4'-azobis(4-cyanopentanoic acid). rsc.org This highlights the broader role of cyano-functionalized molecules in advanced polymerization techniques. The versatility of RAFT allows for the polymerization of a wide array of monomers, including those with functional groups that might be sensitive to other polymerization methods. nih.gov

Role as a Monomer in Polymerization Processes

Copolymers and Block Copolymers Formation

The structural attributes of cyanopentanoic acid-derived chain transfer agents make them exceptionally suitable for the synthesis of block copolymers. google.com This process typically involves sequential monomer addition. Initially, a first monomer is polymerized in the presence of the CTA, resulting in a homopolymer chain that retains the active thiocarbonylthio group at its terminus. This polymer chain is known as a macro-chain transfer agent (macro-CTA).

This macro-CTA is then used to initiate the polymerization of a second, different monomer. rsc.org The process of chain extension leads to the formation of a diblock copolymer, a linear polymer chain composed of two distinct blocks of monomer units. rsc.orgresearchgate.net This methodology has been successfully applied to create a wide array of block copolymers. For example, a poly(methylmethacrylate) (B3431434) (PMMA) macro-RAFT agent, synthesized using a cyanopentanoic acid-based CTA, was chain-extended with [2-(methacryloyloxy)ethyl] trimethylammonium to form the amphiphilic block copolymer PMMA-b-PMAETMA. rsc.org Similarly, this technique has been used to create thermosensitive block copolymers like PAGA-b-PNIPAAm and complex multi-block architectures. researchgate.netmdpi.commdpi.com The ability to form these copolymers is a direct result of the living characteristics imparted by the RAFT process, which minimizes termination reactions. google.com

Function as a Chain Transfer Agent in Controlled Radical Polymerization

Derivatives of 4-cyanopentanoic acid are prominent as chain transfer agents (CTAs) in various forms of controlled radical polymerization. google.com These polymerization techniques are designed to produce polymers with predictable structures and well-defined properties. google.com The function of the CTA is to mediate the polymerization process through a degenerative chain transfer mechanism. nih.gov A propagating radical reacts with the CTA, typically a thiocarbonylthio compound, to form an intermediate radical. This intermediate can then fragment, releasing a new radical that can initiate further polymerization and regenerating the CTA functionality at the end of the polymer chain. google.com This reversible addition-fragmentation cycle allows for the controlled growth of polymer chains, suppressing termination reactions that lead to broad molecular weight distributions in conventional free-radical polymerization. google.comresearchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

The most significant application of cyanopentanoic acid derivatives in polymer synthesis is in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.govresearchgate.net RAFT is a powerful and versatile method for creating well-defined polymers with complex architectures. nih.gov In this process, a chain transfer agent, such as 4-cyanopentanoic acid dithiobenzoate (CPADB), is added to a conventional free-radical polymerization system. rsc.orggoogle.com

The core of the RAFT process is the rapid, reversible transfer of the thiocarbonylthio group between growing polymer chains. nih.govresearchgate.net This establishes an equilibrium between active (propagating) radicals and dormant polymer chains (macro-CTAs), as shown in the general RAFT mechanism below. nih.gov This equilibrium ensures that most polymer chains grow at a similar rate, which is fundamental to achieving control over the final polymer structure. nih.govresearchgate.net The versatility of RAFT allows for its use with a wide range of monomers and reaction conditions, making it one of the most widely employed controlled radical polymerization techniques. nih.govresearchgate.net

General RAFT Polymerization Mechanism

| Step | Description |

|---|---|

| Initiation | A standard radical initiator decomposes to form initiating radicals (I•). |

| Addition | The initiator radical (I•) adds to a monomer (M) to form a propagating radical (Pn•). |

| Pre-equilibrium | The propagating radical (Pn•) reacts with the RAFT agent (CTA) to form an intermediate radical. This intermediate fragments to form a new radical (R•) and a dormant polymer chain (Macro-CTA). |

| Re-initiation | The new radical (R•) adds to a monomer, re-initiating polymerization. |

| Main Equilibrium | The newly formed propagating radical (Pm•) reacts with the dormant polymer chain (Macro-CTA) to establish the main RAFT equilibrium, where the thiocarbonylthio group is rapidly exchanged between dormant and active chains. |

| Propagation | Monomers add to the active propagating chains (Pn• and Pm•), allowing the polymer chains to grow. |

This table describes the general steps involved in RAFT polymerization, mediated by a chain transfer agent (CTA) like those derived from cyanopentanoic acid. nih.gov

Synthesis of Polymers with Defined Molecular Weights and Architectures

A primary advantage of using cyanopentanoic acid-derived CTAs in RAFT polymerization is the ability to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). google.comresearchgate.netresearchgate.net The molecular weight of the resulting polymer increases linearly with monomer conversion, a key indicator of a controlled or living polymerization process. rsc.orgresearchgate.net

This level of control allows for the creation of polymers with PDI values significantly lower than those from conventional free-radical polymerization (typically >1.5), often achieving values of 1.2 or less. google.comrsc.org For example, the polymerization of methyl methacrylate (B99206) using 4-cyanopentanoic acid dithiobenzoate yielded a polymer with a PDI of 1.24. rsc.org This precision enables the targeted synthesis of various complex polymer architectures beyond simple linear chains, including star, graft, and multi-block polymers, by using multifunctional CTAs or sequential polymerization strategies. google.commdpi.comresearchgate.net

Table of Polymerization Results Using a Cyanopentanoic Acid-Based RAFT Agent

| Monomer | Resulting Polymer | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | Poly(methylmethacrylate) (PMMA) | 55,000 g/mol | 1.24 | rsc.org |

| N-isopropylacrylamide (NIPAAm) | Poly(N-isopropylacrylamide) (PNIPAAm) | Varies with conversion | < 1.10 | mdpi.com |

| Acrylamide (AM) | Poly(acrylamide) | Varies with conversion | < 1.10 | mdpi.com |

| 2-Acrylamido-2-methylpropanesulfonate (AMPS) | Poly(AMPS) | Varies with conversion | Narrow | google.com |

This table presents examples of polymers synthesized using a cyanopentanoic acid-derived RAFT agent, highlighting the control achieved over molecular weight and polydispersity.

Investigation of Polymerization Kinetics and Control

The kinetics of RAFT polymerizations mediated by cyanopentanoic acid derivatives confirm the controlled nature of the reaction. Kinetic studies typically show a linear relationship when plotting the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) versus time. researchgate.net This indicates that the concentration of active propagating radicals remains relatively constant throughout the polymerization, a hallmark of a pseudo-first-order rate law with respect to monomer consumption. researchgate.net

Furthermore, gel permeation chromatography (GPC) analysis at different stages of the reaction shows a clear and uniform shift of the molecular weight distribution towards higher values as the polymerization progresses, with the distributions remaining narrow and unimodal. rsc.org This provides strong evidence against uncontrolled polymerization events. rsc.org However, the purity of the CTA is critical; the presence of hydrolyzed impurities, where the nitrile group is converted to an amide, can significantly disrupt the polymerization control, leading to poor molecular weight evolution. nih.gov

Development of Functional Polymeric Materials